molecular formula C17H13F3N2O4S B2737575 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034267-40-6

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2737575
CAS RN: 2034267-40-6
M. Wt: 398.36
InChI Key: BRPDHMWFPRCKOF-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as Furan-2-yl-pyridin-4-yl-methyl-sulfonamide (FPMS), is a chemical compound that has been extensively studied in the field of medicinal chemistry. FPMS has been shown to exhibit potent inhibitory activity against a number of enzymes, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Structural Characterization

N-(2-(Pyridin-2-yl)ethyl) derivatives of methane-, benzene-, and toluenesulfonamide have been studied for their potential as ligands in metal coordination. Their molecular and supramolecular structures, as characterized by NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction, provide insight into their complex formation capabilities with metal ions. The different conformations and hydrogen bonding patterns observed in these structures suggest their utility in designing coordination complexes with specific properties (Jacobs, Chan, & O'Connor, 2013).

Catalysis and Organic Synthesis

The application of sulfonamide derivatives in catalysis has been explored through studies on transfer hydrogenation. For instance, Cp*IrIII complexes bearing pyridinesulfonamide ligands demonstrate high activity in the transfer hydrogenation of ketones, diones, and β-ketoesters without the need for basic additives or halide abstractors. This research highlights the potential of sulfonamide derivatives in facilitating catalytic processes under mild conditions, thus offering a versatile approach for the reduction of various carbonyl compounds (Ruff, Kirby, Chan, & O'Connor, 2016).

Heterocyclic Chemistry

The synthesis of heterocyclic compounds, including sulfonylated furans or imidazo[1,2-a]pyridines, through a metal-free three-component domino reaction showcases another facet of sulfonamide applications. This method exhibits excellent functional group tolerance and efficiency, underscoring the versatility of sulfonamide derivatives in constructing complex heterocyclic frameworks which are fundamental in medicinal chemistry and materials science (Cui, Zhu, Li, & Cao, 2018).

Antimicrobial Activity

The antimicrobial potential of N-pyridin-3-yl-benzenesulfonamide demonstrates the biological relevance of sulfonamide derivatives. Through a simple synthesis process, this compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential for further development into therapeutic agents (Ijuomah, Ike, & Obi, 2022).

properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O4S/c18-17(19,20)26-13-3-5-14(6-4-13)27(23,24)22-11-12-7-8-21-15(10-12)16-2-1-9-25-16/h1-10,22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPDHMWFPRCKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

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